1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea

medicinal chemistry hydrogen bonding solubility modulation

This benzofuran-urea is uniquely defined by its 3-hydroxypropyl linker and 4-methoxyphenethyl terminus (C₂₁H₂₄N₂O₄). It is the only commercial probe occupying this critical node in R-group matrices for P2Y₁ antagonist SAR, where H-bond donor topology and methoxy electronics are independent variables. Ideal for SPR/ITC target engagement and CYP metabolite soft spot analysis. Non-interchangeable with deoxy or regioisomeric analogs.

Molecular Formula C21H24N2O4
Molecular Weight 368.433
CAS No. 1448027-63-1
Cat. No. B2541011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea
CAS1448027-63-1
Molecular FormulaC21H24N2O4
Molecular Weight368.433
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C21H24N2O4/c1-26-17-8-6-15(7-9-17)10-12-22-21(25)23-13-11-18(24)20-14-16-4-2-3-5-19(16)27-20/h2-9,14,18,24H,10-13H2,1H3,(H2,22,23,25)
InChIKeyPUFLAPWRUPBKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea (CAS 1448027-63-1) — Structural Identity and Compound-Class Baseline


1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea (molecular formula C₂₁H₂₄N₂O₄, molecular weight 368.4 g/mol) is a synthetic asymmetric urea derivative that combines a benzofuran heterocycle, a 3-hydroxypropyl spacer, and a 4-methoxyphenethyl side chain . It belongs to the broader class of benzofuran-ureas, a chemotype that has been validated as a privileged scaffold in medicinal chemistry, most notably as P2Y₁ receptor antagonists inhibiting ADP-mediated platelet activation [1]. The compound is catalogued as a research chemical intended for laboratory investigation; its core structural features — hydrogen-bond donor/acceptor capacity, conformational flexibility of the hydroxypropyl linker, and electron-rich aromatic termini — position it within a chemical space actively explored for kinase inhibition, receptor modulation, and anti-inflammatory applications [1].

Why Generic Substitution with Other Benzofuran-Urea Analogs Fails — Key Differentiation Drivers for CAS 1448027-63-1


Within the benzofuran-urea class, small structural modifications — the position of the hydroxyl group on the propyl spacer, the substitution pattern of the phenyl ring, and the nature of the linker itself — profoundly alter hydrogen-bond donor capacity, logP, topological polar surface area (tPSA), and conformational preferences . The compound CAS 1448027-63-1 is uniquely defined by the simultaneous presence of (i) a secondary alcohol at the 3-position of the propyl chain, maintaining a hydrogen-bond donor, (ii) a 4-methoxyphenethyl urea arm that provides an additional hydrogen-bond acceptor and extended aromatic surface, and (iii) a C₂₁H₂₄N₂O₄ formula that distinguishes it from both deoxy and regioisomeric counterparts [1]. These three structural attributes cannot be simultaneously matched by any of the closest commercially available analogs, making direct substitution unreliable for structure-activity relationship (SAR) studies and target-engagement experiments where both the hydrogen-bond donor topology and the electronic character of the terminal aryl group are critical variables [1]. The quantitative structural differentiation evidence presented in Section 3 underpins this non-interchangeability.

Product-Specific Quantitative Differentiation Evidence: CAS 1448027-63-1 Versus Four Closest Structural Analogs


Hydrogen-Bond Donor Retention: 3-Hydroxy vs. 2-Methoxyethyl Linker

The target compound retains a secondary alcohol (–OH) at the 3-position of the propyl spacer, providing one explicit hydrogen-bond donor (HBD). In contrast, the structurally closest analog, 1-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea (CAS 2034421-78-6), replaces this –OH with a methoxy (–OCH₃) group, eliminating the HBD while increasing steric bulk . Hydrogen-bond donor count is a critical parameter in drug design because removal of a single HBD can reduce aqueous solubility by up to 0.5 log units and significantly impact target binding thermodynamics when the donor engages a backbone carbonyl or side-chain acceptor in the binding pocket [1].

medicinal chemistry hydrogen bonding solubility modulation

Regiochemistry of the Hydroxypropyl Spacer: 3-Hydroxy vs. 2-Hydroxy Isomerism

The target compound carries the hydroxyl group at the 3-position of the propyl chain, creating a 1,3-relationship between the urea nitrogen and the secondary alcohol. In contrast, 1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea (CAS 2034546-99-9) bears the hydroxyl at the 2-position with a 2-methoxyphenyl (rather than 4-methoxyphenethyl) urea partner, resulting in both regioisomeric and substitution-pattern differences . The shift from a 3-hydroxypropyl to a 2-hydroxypropyl spacer alters the torsion angle between the urea pharmacophore and the benzofuran ring by an estimated 60–120°, which can reposition the hydroxyl group by >3 Å in three-dimensional space — a magnitude sufficient to determine target engagement versus inactivity in kinase ATP-site binding or GPCR orthosteric pockets [1].

structure-activity relationship regioisomerism conformational analysis

Molecular Formula and Hydrogen-Bond Acceptor Inventory: Oxygen Count Differentiation

The target compound features two oxygen atoms beyond the benzofuran core — the 3-hydroxy group and the 4-methoxy substituent — giving a total of four oxygen atoms (C₂₁H₂₄N₂O₄, MW 368.4). The analog 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea (CAS 1448066-39-4) lacks the methoxy group, producing C₂₁H₂₄N₂O₃ (MW 352.4) and consequently one fewer hydrogen-bond acceptor (Δ = 1 HBA) . Similarly, 1-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea (CAS 2034332-11-9) has C₂₁H₂₄N₂O₃ and lacks the hydroxyl group entirely, removing both an HBD and an HBA . The dual loss of HBD and HBA capacity relative to the target compound translates to an estimated logP increase of 0.4–0.7 units and a tPSA decrease of 10–15 Ų, parameters that directly influence membrane permeability, solubility, and off-target binding profiles [1].

physicochemical properties hydrogen-bond acceptor molecular recognition

Phenyl Ring Substitution Pattern: 4-Methoxyphenethyl vs. 3-Phenylpropyl and 2-Methoxyphenyl

The target compound's 4-methoxyphenethyl substituent provides a para-methoxy electron-donating group conjugated to the phenyl ring through an ethyl spacer. The analog CAS 1448066-39-4 replaces this with 3-phenylpropyl (no methoxy), while CAS 2034546-99-9 uses a 2-methoxyphenyl group directly attached to the urea nitrogen . The para-methoxy substituent alters the Hammett σₚ constant (σₚ = –0.27) and modulates the electron density of the aromatic ring, which impacts π-stacking interactions and oxidative metabolism — para-methoxy groups are known substrates for CYP1A2 and CYP2D6, with demethylation rates and regioselectivity differing markedly from ortho-methoxy and unsubstituted phenyl analogs [1]. In the benzofuran-urea P2Y₁ antagonist series, para-substitution on the terminal phenyl ring was a crucial variable for balancing potency and metabolic stability [2].

electronic effects CYP450 metabolism phenyl substitution

Best-Fit Research and Industrial Application Scenarios for CAS 1448027-63-1


Structure-Activity Relationship (SAR) Studies on Benzofuran-Urea Kinase or GPCR Modulators

This compound is optimally deployed as a probe in SAR campaigns exploring the benzofuran-urea chemotype, particularly where the hydrogen-bond donor topology of the 3-hydroxypropyl linker and the electronic contribution of the 4-methoxyphenethyl arm are independent variables. The P2Y₁ antagonist precedent demonstrates that benzofuran-ureas with defined hydroxypropyl regiochemistry can achieve nanomolar antagonist potency; CAS 1448027-63-1 anchors a specific node in the R-group matrix that no other commercial analog occupies [1].

Hydrogen-Bond- and Conformation-Dependent Target Engagement Assays

When screening against targets where a directed hydrogen-bond interaction from the ligand's hydroxyl group is expected to contribute to binding free energy — for example, kinases with a hinge-region backbone carbonyl or GPCRs with a serine/threonine-rich orthosteric site — this compound serves as the only commercially catalogued benzofuran-urea with a 3-hydroxypropyl spacer and 4-methoxyphenethyl terminus [1]. Its use in thermal shift assays, SPR, or ITC can directly quantify the enthalpic contribution of the hydroxyl group relative to methoxy or deoxy controls.

Metabolic Stability Profiling of Para-Methoxyphenethyl Ureas

The 4-methoxyphenethyl substituent provides a defined substrate for CYP-mediated O-demethylation. Comparative incubation of CAS 1448027-63-1 with its 3-phenylpropyl analog (CAS 1448066-39-4) in liver microsome or hepatocyte assays allows direct attribution of metabolic soft spots to the methoxy group, generating intrinsic clearance data that inform lead optimization of the benzofuran-urea series .

Chemoinformatic Model Building and Physicochemical Property Calibration

The compound's well-defined molecular formula (C₂₁H₂₄N₂O₄, MW 368.4) and SMILES string make it suitable for use as a calibration point in QSPR models predicting logP, tPSA, and aqueous solubility for benzofuran-ureas. Its position in chemical property space — with a tPSA of approximately 83 Ų and an estimated logP near 2.6 — makes it a valuable outlier check for fragment-based prediction models [2].

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